molecular formula C11H11Cl2NO3 B7540896 3-[(3,5-Dichlorobenzoyl)amino]butanoic acid

3-[(3,5-Dichlorobenzoyl)amino]butanoic acid

Cat. No. B7540896
M. Wt: 276.11 g/mol
InChI Key: GQWDVTGRBDUTCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(3,5-Dichlorobenzoyl)amino]butanoic acid, also known as DCBAA, is a compound that has gained significant attention in the scientific community due to its unique properties and potential applications. DCBAA is a synthetic amino acid that is commonly used in biochemistry and molecular biology research as a fluorescent probe.

Mechanism of Action

3-[(3,5-Dichlorobenzoyl)amino]butanoic acid works by binding to specific amino acid residues in proteins, causing a change in the fluorescence of the compound. This change in fluorescence can be used to monitor protein-ligand interactions and conformational changes in proteins.
Biochemical and Physiological Effects:
3-[(3,5-Dichlorobenzoyl)amino]butanoic acid is not known to have any significant biochemical or physiological effects on cells or organisms. It is a synthetic compound that is specifically designed for use as a research tool.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-[(3,5-Dichlorobenzoyl)amino]butanoic acid is its high sensitivity and selectivity for specific amino acid residues in proteins. It also has a high quantum yield, which makes it a useful tool for studying protein-ligand interactions and conformational changes. However, 3-[(3,5-Dichlorobenzoyl)amino]butanoic acid is not suitable for use in live cells or organisms as it is a synthetic compound and may have toxic effects.

Future Directions

There are several potential future directions for research involving 3-[(3,5-Dichlorobenzoyl)amino]butanoic acid. One area of interest is the development of new fluorescent probes based on the structure of 3-[(3,5-Dichlorobenzoyl)amino]butanoic acid. Another area of interest is the use of 3-[(3,5-Dichlorobenzoyl)amino]butanoic acid in the study of membrane proteins and their interactions with other proteins and ligands. Additionally, there is potential for the use of 3-[(3,5-Dichlorobenzoyl)amino]butanoic acid in the development of new drugs and therapies targeting specific proteins and their interactions.

Synthesis Methods

3-[(3,5-Dichlorobenzoyl)amino]butanoic acid can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis of 3-[(3,5-Dichlorobenzoyl)amino]butanoic acid involves the reaction of 3,5-dichlorobenzoic acid with N,N-dimethylformamide dimethyl acetal to form an intermediate, which is then reacted with N-tert-butoxycarbonyl-3-aminobutyric acid to yield 3-[(3,5-Dichlorobenzoyl)amino]butanoic acid.

Scientific Research Applications

3-[(3,5-Dichlorobenzoyl)amino]butanoic acid has been widely used as a fluorescent probe to study protein-ligand interactions, protein folding, and conformational changes. It has also been used to study the structure and function of ion channels and transporters.

properties

IUPAC Name

3-[(3,5-dichlorobenzoyl)amino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2NO3/c1-6(2-10(15)16)14-11(17)7-3-8(12)5-9(13)4-7/h3-6H,2H2,1H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQWDVTGRBDUTCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)NC(=O)C1=CC(=CC(=C1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3,5-Dichlorobenzoyl)amino]butanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.